molecular formula C23H22BrN3OS B3223752 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE CAS No. 1224001-11-9

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE

Cat. No.: B3223752
CAS No.: 1224001-11-9
M. Wt: 468.4
InChI Key: WTELCUIXBXXRHM-UHFFFAOYSA-N
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Description

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromophenyl and butoxyphenyl groups in its structure contributes to its unique reactivity and potential utility in synthetic chemistry.

Preparation Methods

The synthesis of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and butoxyphenyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use. The exact pathways involved may include signal transduction cascades, oxidative stress responses, and metabolic processes .

Comparison with Similar Compounds

4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3OS/c1-2-3-13-28-20-9-7-18(8-10-20)21-15-22-23(25-11-12-27(22)26-21)29-16-17-5-4-6-19(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTELCUIXBXXRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE
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4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE
Reactant of Route 3
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4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE
Reactant of Route 4
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4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE
Reactant of Route 5
Reactant of Route 5
4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE
Reactant of Route 6
Reactant of Route 6
4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE

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